2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Description
1-(3-Ethoxyphenyl)acetone (CAS: Not explicitly provided in evidence) is an aromatic ketone derivative featuring an ethoxy (–OCH₂CH₃) substituent at the meta position of the phenyl ring attached to an acetophenone backbone. Ethoxy groups are electron-donating via resonance, influencing reactivity, solubility, and physical properties such as boiling/melting points compared to other substituted acetophenones .
Properties
IUPAC Name |
2-chloro-8-methoxy-5-methylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-7-3-4-10(16-2)11-9(7)5-8(6-14)12(13)15-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPYCNGDSZKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nitrile formation and methylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as L-proline for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physical Properties
The following table compares 1-(3-Ethoxyphenyl)acetone with key analogs based on substituent type, position, and physical properties:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) increase aromatic ring electron density, reducing electrophilicity of the ketone compared to electron-withdrawing substituents (e.g., nitro groups in ). Hydroxy groups (e.g., 21092-94-4) elevate melting points due to hydrogen bonding . Steric hindrance (e.g., 2,6-dimethylphenoxy in 53012-41-2) lowers boiling points by reducing intermolecular interactions .
Spectroscopic and Computational Data
- 1-(3-Ethoxyphenyl)acetone :
Predicted properties (based on analogs): - Infrared (IR) Spectroscopy: Ethoxy C–O stretching (~1250 cm⁻¹) and ketone C=O (~1700 cm⁻¹) peaks align with analogs like 1-(3,4-Dimethoxyphenyl)ethanone .
Research Findings and Trends
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